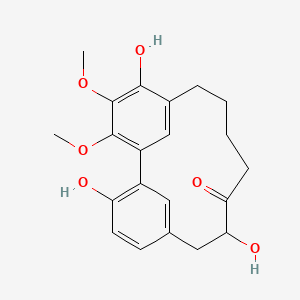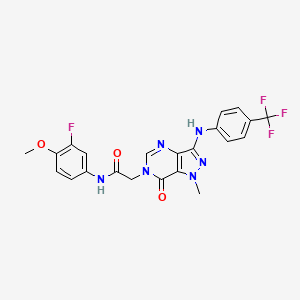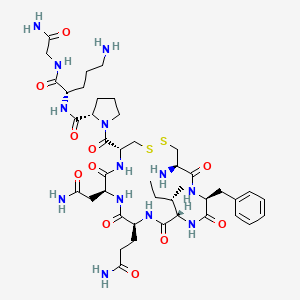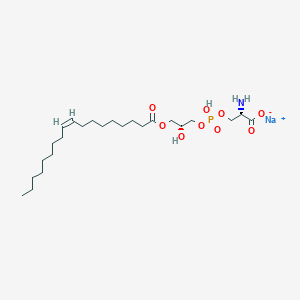
1-Oleoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Oleoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium) is a modified phosphatidylserine product. It is generated following the activation of NADPH oxidase and lyso-phosphatidylserine signaling. This compound plays a significant role in enhancing receptor/ligand systems for the resolution of neutrophilic inflammation through macrophage G2A functions .
準備方法
Synthetic Routes and Reaction Conditions: 1-Oleoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium) is synthesized through the activation of NADPH oxidase and lyso-phosphatidylserine signaling . The compound is typically prepared by dissolving the drug in DMSO to create a stock solution, which is then diluted with PEG300, Tween 80, and ddH2O to achieve the desired concentration .
Industrial Production Methods: The industrial production of 1-Oleoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium) involves large-scale synthesis using similar methods as described above. The compound is stored at -20°C in sealed storage away from moisture to maintain its stability .
化学反応の分析
Types of Reactions: 1-Oleoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium) undergoes various chemical reactions, including oxidation and signal transduction reactions. These reactions are crucial for its role in enhancing receptor/ligand systems .
Common Reagents and Conditions: The common reagents used in the synthesis and reactions of this compound include DMSO, PEG300, Tween 80, and ddH2O . The reaction conditions typically involve controlled temperatures and sealed storage to prevent degradation.
Major Products Formed: The major products formed from the reactions of 1-Oleoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium) include modified phosphatidylserine products that play a role in resolving neutrophilic inflammation .
科学的研究の応用
1-Oleoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium) has a wide range of scientific research applications:
Chemistry: It is used in the study of phospholipid signaling and receptor/ligand interactions.
Biology: The compound is utilized in research on macrophage functions and inflammation resolution.
Medicine: It has potential therapeutic applications in treating inflammatory conditions.
Industry: The compound is used in the production of bioactive molecules and as a research tool in various biochemical studies
作用機序
The mechanism of action of 1-Oleoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium) involves the activation of NADPH oxidase and lyso-phosphatidylserine signaling. This activation enhances the macrophage G2A functions, which in turn improves the receptor/ligand systems for resolving neutrophilic inflammation . The molecular targets include NADPH oxidase and lyso-phosphatidylserine receptors.
類似化合物との比較
- 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt)
- 1-Oleoyl-2-hydroxy-sn-glycero-3-PG (sodium salt)
- 1-Oleyl-2-hydroxy-sn-glycero-3-PA (sodium salt)
Uniqueness: 1-Oleoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium) is unique due to its specific role in enhancing macrophage G2A functions and resolving neutrophilic inflammation. Its ability to activate NADPH oxidase and lyso-phosphatidylserine signaling sets it apart from other similar compounds .
特性
分子式 |
C24H45NNaO9P |
|---|---|
分子量 |
545.6 g/mol |
IUPAC名 |
sodium;(2S)-2-amino-3-[hydroxy-[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoate |
InChI |
InChI=1S/C24H46NO9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)32-18-21(26)19-33-35(30,31)34-20-22(25)24(28)29;/h9-10,21-22,26H,2-8,11-20,25H2,1H3,(H,28,29)(H,30,31);/q;+1/p-1/b10-9-;/t21-,22+;/m1./s1 |
InChIキー |
ULNYNKJABITZRB-UZADSWFSSA-M |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)[O-])N)O.[Na+] |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)[O-])N)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


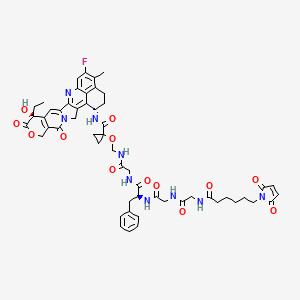
![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol](/img/structure/B12403207.png)

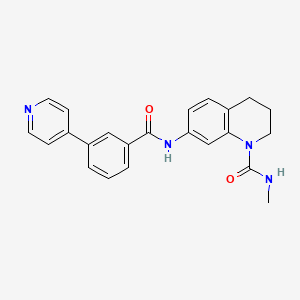
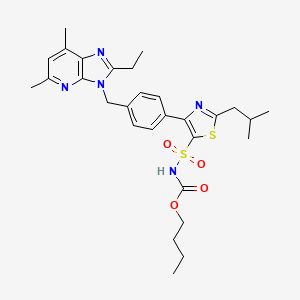
![3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-quinolinylidene]methyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B12403226.png)
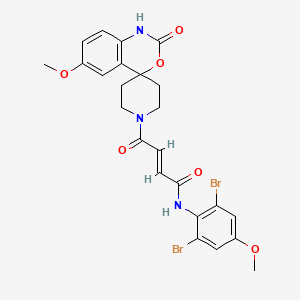
![4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12403231.png)
![3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbohydrazide](/img/structure/B12403239.png)
